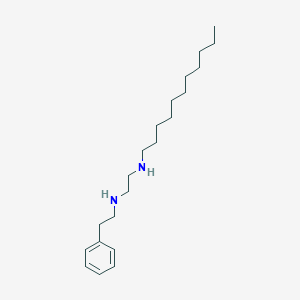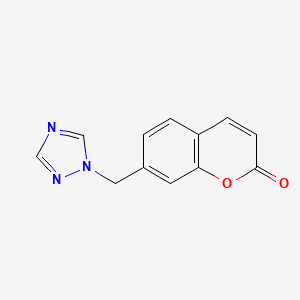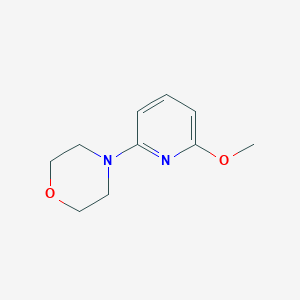![molecular formula C15H22INO3S B14213937 3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid CAS No. 819865-61-7](/img/structure/B14213937.png)
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid is a complex organic compound characterized by the presence of an iodophenyl group, a cyclopentyl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The iodophenyl group can be introduced through iodination reactions using reagents such as iodine and an oxidizing agent. The cyclopentyl group is then attached via a Friedel-Crafts alkylation reaction. Finally, the sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new aromatic compounds with different substituents.
Aplicaciones Científicas De Investigación
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenylacetic acid: Similar in structure but lacks the cyclopentyl and sulfonic acid groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the iodophenyl and sulfonic acid groups.
Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the iodophenyl and cyclopentyl groups.
Uniqueness
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the iodophenyl group allows for specific interactions through halogen bonding, while the sulfonic acid group enhances solubility and reactivity. The cyclopentyl group adds steric bulk, influencing the compound’s overall conformation and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
819865-61-7 |
|---|---|
Fórmula molecular |
C15H22INO3S |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
3-[[1-[(4-iodophenyl)methyl]cyclopentyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C15H22INO3S/c16-14-6-4-13(5-7-14)12-15(8-1-2-9-15)17-10-3-11-21(18,19)20/h4-7,17H,1-3,8-12H2,(H,18,19,20) |
Clave InChI |
KNISHLUBJZRXAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC2=CC=C(C=C2)I)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


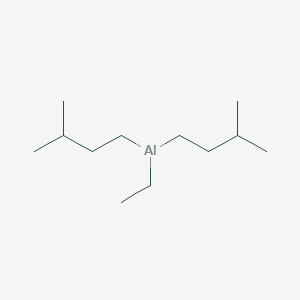
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)

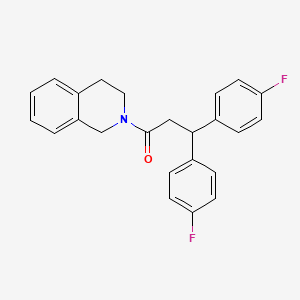

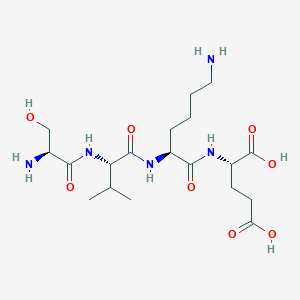
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
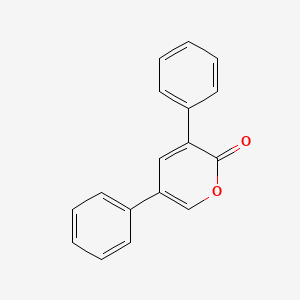
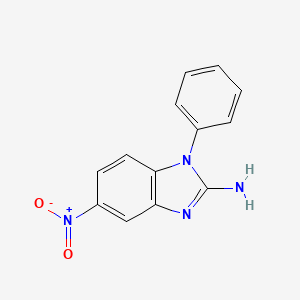
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
